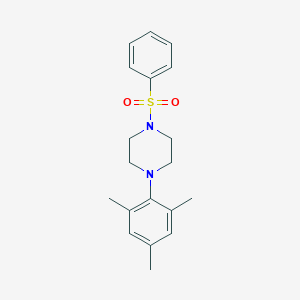
1-Mesityl-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Mesityl-4-(phenylsulfonyl)piperazine, also known as MPS, is a chemical compound that has been widely used in scientific research due to its unique properties. MPS is a piperazine derivative that contains a mesityl group and a phenylsulfonyl group. The mesityl group is a bulky substituent that can affect the reactivity and selectivity of the molecule, while the phenylsulfonyl group is a strong electron-withdrawing group that can increase the acidity and stability of the molecule.
Mecanismo De Acción
The mechanism of action of 1-Mesityl-4-(phenylsulfonyl)piperazine is not fully understood yet. However, some studies have suggested that 1-Mesityl-4-(phenylsulfonyl)piperazine can act as an inhibitor or modulator of some enzymes and receptors. For example, 1-Mesityl-4-(phenylsulfonyl)piperazine has been reported to inhibit the activity of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. 1-Mesityl-4-(phenylsulfonyl)piperazine has also been reported to inhibit the activity of monoamine oxidase, which is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-Mesityl-4-(phenylsulfonyl)piperazine has also been reported to modulate the activity of serotonin receptors, which are G protein-coupled receptors that mediate the effects of serotonin on various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Mesityl-4-(phenylsulfonyl)piperazine are still under investigation. However, some studies have reported that 1-Mesityl-4-(phenylsulfonyl)piperazine can affect the levels of some neurotransmitters and hormones in the brain and body. For example, 1-Mesityl-4-(phenylsulfonyl)piperazine has been reported to increase the levels of dopamine and norepinephrine in the rat brain, which may contribute to its antidepressant and anxiolytic effects. 1-Mesityl-4-(phenylsulfonyl)piperazine has also been reported to decrease the levels of cortisol and aldosterone in the rat adrenal gland, which may indicate its anti-inflammatory and diuretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Mesityl-4-(phenylsulfonyl)piperazine in lab experiments include its availability, stability, and versatility. 1-Mesityl-4-(phenylsulfonyl)piperazine can be easily synthesized and purified in large quantities. 1-Mesityl-4-(phenylsulfonyl)piperazine is also stable under various conditions such as temperature, pH, and solvent. 1-Mesityl-4-(phenylsulfonyl)piperazine can be used as a starting material or a building block for the synthesis of other compounds with different properties and applications. The limitations of using 1-Mesityl-4-(phenylsulfonyl)piperazine in lab experiments include its toxicity, solubility, and selectivity. 1-Mesityl-4-(phenylsulfonyl)piperazine can be toxic to some cells and organisms at high concentrations. 1-Mesityl-4-(phenylsulfonyl)piperazine can also be insoluble or poorly soluble in some solvents, which may affect its reactivity and selectivity. 1-Mesityl-4-(phenylsulfonyl)piperazine can also have non-specific or off-target effects on some enzymes and receptors, which may complicate the interpretation of the results.
Direcciones Futuras
The future directions of 1-Mesityl-4-(phenylsulfonyl)piperazine research include the development of new synthesis methods, the exploration of new applications and targets, and the optimization of its pharmacological and biochemical properties. The synthesis of 1-Mesityl-4-(phenylsulfonyl)piperazine analogs with different substituents and scaffolds may lead to the discovery of new drug candidates with improved efficacy and selectivity. The identification of new targets and mechanisms of action of 1-Mesityl-4-(phenylsulfonyl)piperazine may provide insights into the pathophysiology of various diseases and the development of new therapies. The optimization of the pharmacokinetic and pharmacodynamic properties of 1-Mesityl-4-(phenylsulfonyl)piperazine may improve its safety and efficacy in clinical use.
Métodos De Síntesis
The synthesis of 1-Mesityl-4-(phenylsulfonyl)piperazine can be achieved through a multi-step process. One of the most common methods is the reaction between mesitylene, piperazine, and phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, followed by protonation of the sulfonamide group by the mesitylene proton. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
1-Mesityl-4-(phenylsulfonyl)piperazine has been used in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. 1-Mesityl-4-(phenylsulfonyl)piperazine can be used as a building block for the synthesis of other piperazine derivatives with different substituents and properties. 1-Mesityl-4-(phenylsulfonyl)piperazine can also be used as a pharmacophore to design and optimize new drug candidates for various diseases such as cancer, inflammation, and neurological disorders. 1-Mesityl-4-(phenylsulfonyl)piperazine has been reported to have inhibitory effects on some enzymes and receptors such as carbonic anhydrase, monoamine oxidase, and serotonin receptors. 1-Mesityl-4-(phenylsulfonyl)piperazine can also be used as a probe to study the binding and interaction between proteins and ligands.
Propiedades
Nombre del producto |
1-Mesityl-4-(phenylsulfonyl)piperazine |
|---|---|
Fórmula molecular |
C19H24N2O2S |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)20-9-11-21(12-10-20)24(22,23)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 |
Clave InChI |
XJDLOHPCWIKITH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)


![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)
![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)